Cas no 2229454-73-1 (2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid)

2-Hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl group and a methoxycarbonyl substituent, contributing to its reactivity as an intermediate in synthetic chemistry. The compound’s distinct pyrazole core enhances its utility in designing biologically active molecules, particularly in the development of enzyme inhibitors or ligands. Its moderate acidity and functional group compatibility make it suitable for further derivatization. The product is typically characterized by high purity and stability, ensuring reliable performance in experimental settings. Proper handling and storage are recommended to maintain its integrity.
2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid structure
2229454-73-1 structure
Product Name:2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid
CAS No:2229454-73-1
MF:C8H10N2O5
MW:214.175402164459
CID:5916479
PubChem ID:165978041
Update Time:2025-10-28

2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid
    • EN300-1740714
    • 2-hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid
    • 2229454-73-1
    • Inchi: 1S/C8H10N2O5/c1-10-5(6(11)7(12)13)4(3-9-10)8(14)15-2/h3,6,11H,1-2H3,(H,12,13)
    • InChI Key: AAUYJMWRXRQLHC-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1=C(C(=O)OC)C=NN1C

Computed Properties

  • Exact Mass: 214.05897142g/mol
  • Monoisotopic Mass: 214.05897142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 102Ų

2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid Pricemore >>

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2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid Related Literature

Additional information on 2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid

2-Hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic Acid: A Comprehensive Overview

The compound with CAS number 2229454-73-1, commonly referred to as 2-hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid, is a fascinating molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule's structure is characterized by a pyrazole ring substituted with a methoxycarbonyl group at position 4, a methyl group at position 1, and an acetic acid moiety attached via position 5. This unique combination of functional groups endows the compound with intriguing chemical and biological properties.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The methoxycarbonyl group in this compound plays a crucial role in modulating the molecule's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications. Additionally, the methyl group at position 1 contributes to the molecule's stability and enhances its ability to interact with biological targets.

One of the most promising aspects of 2-hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid is its potential as a precursor for more complex molecules. Researchers have demonstrated that this compound can undergo various transformations, such as alkylation and acylation, to yield derivatives with enhanced biological activity. For instance, the hydroxyl group at position 2 can be readily converted into other functional groups, such as esters or ethers, thereby expanding the scope of its applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring. The key steps include nucleophilic substitution reactions and oxidative coupling, which are critical for achieving high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly.

In terms of biological activity, 2-hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid has shown promising results in vitro assays targeting various enzymes and receptors. For example, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. Furthermore, its anti-inflammatory properties have been explored in animal models, suggesting potential applications in treating chronic inflammatory diseases.

Another area of interest is the compound's role in medicinal chemistry education. Its structure serves as an excellent model for teaching students about heterocyclic chemistry and substitution patterns. The molecule's complexity also makes it a valuable tool for illustrating concepts such as stereochemistry and regioselectivity.

Looking ahead, ongoing research aims to further elucidate the mechanism of action of 2-hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.

In conclusion, 2-hydroxy-2-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]acetic acid (CAS number 222945473) represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with its versatile functional groups, positions it as a valuable asset in both academic research and industrial applications. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to the field of medicinal chemistry.

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